molecular formula C7H13N B092205 1-Azaspiro[2.5]octane CAS No. 185-69-3

1-Azaspiro[2.5]octane

Cat. No. B092205
CAS RN: 185-69-3
M. Wt: 111.18 g/mol
InChI Key: CBLWNEBYJOYFFX-UHFFFAOYSA-N
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Description

1-Azaspiro[2.5]octane is a compound that belongs to the class of azaspirocycles, which are characterized by the presence of a nitrogen atom within a spirocyclic structure. These compounds are of interest due to their potential applications in drug discovery and their presence in various natural products with biological activity .

Synthesis Analysis

The synthesis of azaspirocycles, including 1-azaspiro[2.5]octane derivatives, has been explored through various synthetic routes. For instance, the synthesis of related 1-oxo-2-oxa-5-azaspiro[3.4]octane systems has been achieved using L-proline and a tandem aldol-lactonization reaction, with further oxidation to afford spiro beta-lactone gamma-lactams . Additionally, novel thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, with some approaches being enantioselective . The synthesis of enantiopure 1-azaspiro[4.5]decanes has also been reported, which could serve as intermediates for natural products containing the azabicyclic ring .

Molecular Structure Analysis

The molecular structure of 1-azaspiro[2.5]octane derivatives has been analyzed using NMR spectroscopy. The relative configuration and preferred conformations of these compounds have been determined by examining homonuclear coupling constants and chemical shifts, which reflect the steric and electronic effects of substituents . The crystal structure of a related compound, 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, has been determined by x-ray diffraction, revealing the spiro-fusion of the aziridine and cyclohexane rings and the equatorial position of the nitrogen atom .

Chemical Reactions Analysis

1-Azaspiro[2.5]octane derivatives have been involved in various chemical reactions. Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, leading to the formation of diverse products such as 1,4-diazaspiro[4.5]decanones and cyclic dipeptide derivatives . The reactivity of these compounds allows for the introduction of amino groups and the formation of geminal diamino acid derivatives, which can undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspirocycles are influenced by their molecular structure. The NMR analysis provides insights into the conformational preferences and the orientation of exocyclic substituents, which can affect the reactivity of these compounds . The crystal structure analysis also contributes to understanding the solid-state properties and the potential interactions in the crystalline form . The synthesis of 1,5-dioxaspiro[2.5]octanes and their testing in biological screens suggest that these compounds can exhibit biological activity, with some showing moderate anticancer activity .

Scientific Research Applications

  • Drug Discovery Applications :

    • Novel thia/oxa-azaspiro[3.4]octanes have been synthesized as multifunctional and structurally diverse modules for drug discovery, including enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
    • Azaspirocycles like 5-azaspiro[2.5]octanes have been synthesized for their potential in chemistry-driven drug discovery, using multicomponent condensation and functionalization methods (Wipf, Stephenson, & Walczak, 2004).
  • Molecular Structure Analysis :

    • The molecular structure of 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane was determined using x-ray diffraction, providing insights into the arrangement and conformation of spiro-fused rings (Zacharis & Trefonas, 1970).
    • Structural and conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives was performed using NMR spectroscopy, highlighting the effects of substituents on the aliphatic rings (Montalvo-González & Ariza-Castolo, 2012).
  • Synthetic Chemistry :

    • Synthesis of 1-oxa-6-azaspiro[2.5]octane derivative led to novel 5-substituted 2-azabicyclo[3.1.0]hexanes, demonstrating the synthetic utility of these compounds (Adamovskyi et al., 2014).
    • Electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been studied, showcasing the compound's potential in chemical synthesis (Andreae, Schmitz, Wulf, & Schulz, 1992).

Safety And Hazards

1-Azaspiro[2.5]octane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of 1-Azaspiro[2.5]octane could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The development of new synthetic methods and the exploration of its potential applications in various fields could also be areas of future research .

properties

IUPAC Name

1-azaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-4-7(5-3-1)6-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLWNEBYJOYFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301642
Record name 1-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[2.5]octane

CAS RN

185-69-3
Record name 1-Azaspiro[2.5]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145089
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
PE Fanta, RJ Smat, LF Piecz… - The Journal of Organic …, 1966 - ACS Publications
Under conditions found suitable for the preparation of lp-nitrobenzoyl-2, 2-dimethylaziridine, l-azaspiro [2.51-octane and l-azaspiro [2.4] heptane gave instead of the expected Np-…
Number of citations: 11 pubs.acs.org
HM Zacharis, LM Trefonas - Journal of Heterocyclic Chemistry, 1970 - Wiley Online Library
The structure of 1‐(p‐iodobenzenesulfonyl)‐1‐azaspiro[2.5]octane was determined by a single‐crystal x‐ray diffraction study. The compound crystallizes in the orthorhombic space …
Number of citations: 8 onlinelibrary.wiley.com
N De Kimpe, R Verhé, L De Buyck… - Recueil des Travaux …, 1977 - Wiley Online Library
2,2‐Trisubstituted aziridines have been prepared by reduction of secondary N‐1‐(2‐chloroalkylidene)amines with lithium aluminium hydride. N‐Substituted 1‐azaspiro[2.5]octanes (…
Number of citations: 30 onlinelibrary.wiley.com
JA Marshall, H Roebke - The Journal of Organic Chemistry, 1966 - ACS Publications
10-Methyl-1 (9), 7-hexal-2-one (2) reacts with methyl-, ethyl-, isopropyl-, and-butylmagnesium halides in the initial presence ofcupric acetate to give 1, 6 adducts in which the …
Number of citations: 30 pubs.acs.org
P Kapferer, V Birault, JF Poisson… - Helvetica chimica …, 2003 - Wiley Online Library
The spirodiaziridines 6 and 9, potential inhibitors of α‐ and β‐glucosidases, were prepared from the validoxylamine A‐derived cyclohexanone 5. The trimethylsilyl protecting groups of 5 …
Number of citations: 25 onlinelibrary.wiley.com
S Saha, D Pal - 2023 - researchgate.net
Established antiviral agents fail to prove their existence to kill constantly mutated viruses. Previous work suggested that HDAC enzymes interfere with the host immune system and stop …
Number of citations: 2 www.researchgate.net
J Doubsky, S Rádl, J Cinibulk… - … Process Research & …, 2021 - ACS Publications
An efficient and scalable synthesis of the immunomodulating drug fingolimod hydrochloride has been developed with the aziridine regioselective ring-opening reaction as a key step. …
Number of citations: 3 pubs.acs.org
C Alemán, AI Jiménez, C Cativiela… - The Journal of …, 2005 - ACS Publications
The high pyramidalization of the bicyclic amide nitrogen found in the crystal structure of a dipeptide incorporating (1S,2S,4R)-N-benzoyl-2-phenyl-7-azabicyclo[2.2.1]heptane-1-…
Number of citations: 11 pubs.acs.org
F Chemla, F Ferreira, V Hebbe… - European Journal of …, 2002 - researchgate.net
Aziridines have provoked considerable interest over recent years.[27] In contrast, however, very few syntheses of alkynylaziridines have been reported. They had previously been …
Number of citations: 25 www.researchgate.net
DJ Fox, J Reckless, SM Wilbert, I Greig… - Journal of medicinal …, 2005 - ACS Publications
3-(Acylamino)glutarimides, a class of broad spectrum chemokine inhibitors, are rapidly hydrolyzed in serum, despite being stable in aqueous solution. Synthesis and high-performance …
Number of citations: 38 pubs.acs.org

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